

2-Chloro-5H-pyrrolo[2,3-B]pyrazine chemical properties

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Compound of Interest

Compound Name: 2-Chloro-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B1418850

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An In-depth Technical Guide to **2-Chloro-5H-pyrrolo[2,3-b]pyrazine**: A Core Scaffold in Modern Drug Discovery

Introduction

2-Chloro-5H-pyrrolo[2,3-b]pyrazine, a member of the diazaindole family of heterocyclic compounds, has emerged as a privileged scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties make it a versatile building block, particularly in the design of kinase inhibitors. The strategic placement of nitrogen atoms and the reactive chlorine handle allow for precise molecular modifications, enabling the optimization of potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, reactivity, synthesis, and applications of this pivotal molecule.

Physicochemical and Computational Properties

The fundamental properties of **2-Chloro-5H-pyrrolo[2,3-b]pyrazine** dictate its behavior in chemical reactions and biological systems. These characteristics are essential for designing synthetic routes and predicting its suitability for drug development programs.

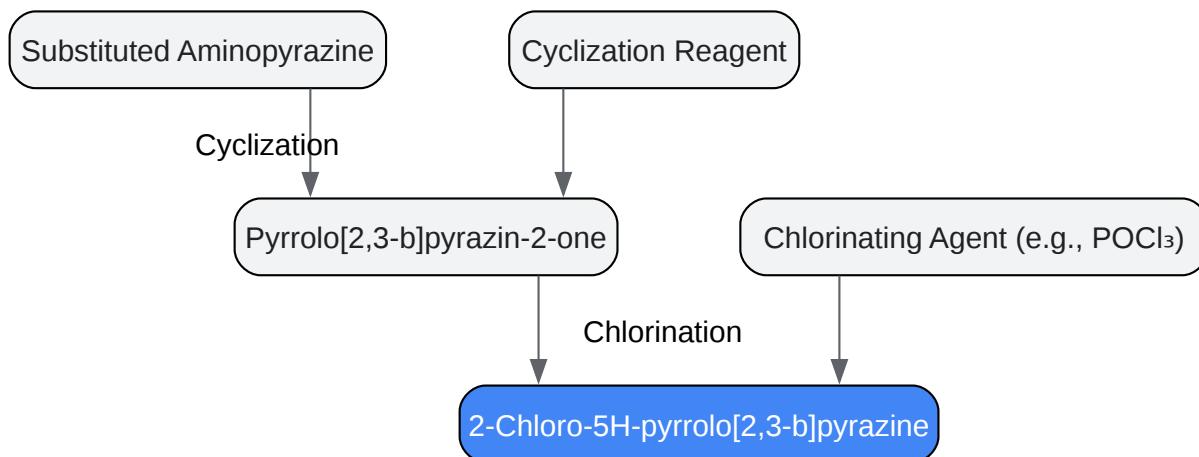
Property	Value	Source(s)
CAS Number	889447-19-2	[1] [2]
Molecular Formula	C ₆ H ₄ CIN ₃	[1] [2]
Molecular Weight	153.57 g/mol	[1]
SMILES	C1=CN=C(NC=C2)C2=N1	[1]
Purity	≥98% (as commercially available)	[1]
Topological Polar Surface Area (TPSA)	41.57 Å ²	[1]
logP	1.6113	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	0	[1]

Synthesis and Reactivity Profile

The synthetic utility of **2-Chloro-5H-pyrrolo[2,3-b]pyrazine** is rooted in its reactivity, which is dominated by two primary sites: the electrophilic C2 carbon attached to the chlorine atom and the nucleophilic N5 nitrogen of the pyrrole ring.

General Synthetic Approach

While specific, detailed syntheses are often proprietary, the construction of the pyrrolo[2,3-b]pyrazine core generally involves the cyclization of substituted aminopyrazines. A subsequent chlorination step, often using reagents like phosphorus oxychloride (POCl₃), installs the key chlorine atom at the C2 position.



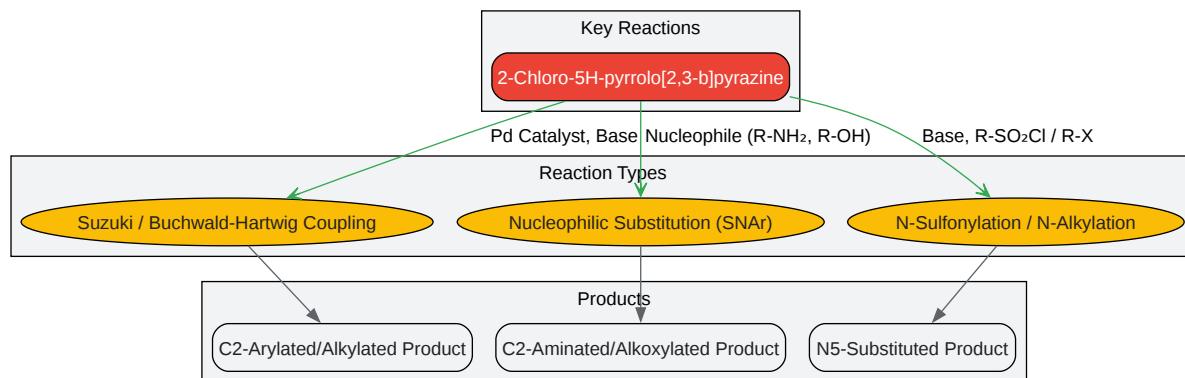
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Caption: Conceptual workflow for the synthesis of the target compound.

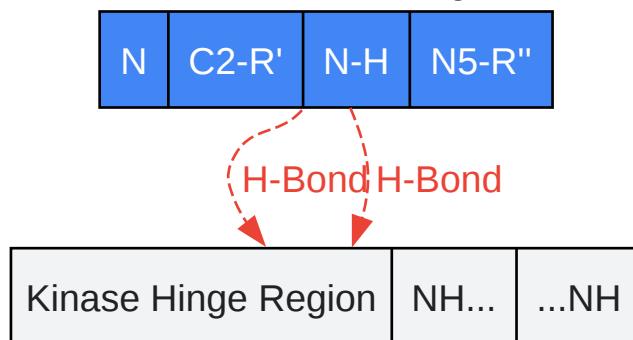
Key Reactions and Reactivity

The true power of this scaffold lies in its capacity for diversification through subsequent reactions. The chlorine atom at C2 is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution and cross-coupling reactions. The pyrrole NH at the N5 position can be readily functionalized to modulate the molecule's overall properties.

- **Nucleophilic Aromatic Substitution (SNAr):** The C2 position readily reacts with a wide range of nucleophiles (amines, alcohols, thiols), allowing for the introduction of diverse side chains essential for targeting specific biological macromolecules.
- **Cross-Coupling Reactions:** The chloro group serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. This enables the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.
- **N-Functionalization:** The pyrrole nitrogen (N5) can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with electrophiles like alkyl halides or sulfonyl chlorides.^[3] This modification is critical for altering solubility, metabolic stability, and for introducing additional points of interaction with a biological target.



Scaffold as a Kinase Hinge-Binder



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